molecular formula ClNaO2 B7822580 sodium;chlorite

sodium;chlorite

Cat. No.: B7822580
M. Wt: 90.44 g/mol
InChI Key: UKLNMMHNWFDKNT-UHFFFAOYSA-M
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Description

Sodium chlorite (NaClO₂) is a chemical compound that plays a vital role in various industries. It is a white, crystalline solid that is soluble in water and known for its oxidative properties. Sodium chlorite is primarily used in the generation of chlorine dioxide, which is a powerful disinfectant and bleaching agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium chlorite is typically produced by the reduction of sodium chlorate (NaClO₃) in a strong acid solution using reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid. The process involves the following steps :

  • Sodium chlorate reacts with hydrochloric acid to generate chlorine dioxide gas and chlorine.
  • The chlorine dioxide gas and chlorine are then led into a sodium chlorite solution to further react, generating more chlorine dioxide gas.
  • The chlorine dioxide gas is then led into a sodium hydroxide solution, and hydrogen peroxide is added to react, producing sodium chlorite.
  • The sodium chlorite is crystallized and dried to obtain the final product.

Industrial Production Methods

In industrial settings, sodium chlorite is produced by the reaction of chlorine dioxide with sodium hydroxide. The reaction is as follows : [ 2 \text{ClO}_2 + 2 \text{NaOH} \rightarrow \text{NaClO}_2 + \text{NaClO}_3 + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions

Sodium chlorite undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :

    Oxidation: Sodium chlorite can oxidize aldehydes to carboxylic acids.

    Reduction: Sodium chlorite can be reduced to chlorine dioxide in acidic conditions.

    Substitution: Sodium chlorite reacts with acids to yield chlorine dioxide.

Common Reagents and Conditions

    Oxidation: Sodium chlorite is used with scavengers such as sulfamic acid or resorcinol to oxidize aldehydes.

    Reduction: Acidic conditions, such as the presence of hydrochloric acid, facilitate the reduction of sodium chlorite to chlorine dioxide.

    Substitution: Strong acids like hydrochloric acid are used to react with sodium chlorite.

Major Products Formed

    Oxidation: Carboxylic acids are formed from aldehydes.

    Reduction: Chlorine dioxide is produced.

    Substitution: Chlorine dioxide and sodium chloride are formed.

Scientific Research Applications

Sodium chlorite has a wide range of applications in scientific research, including :

    Chemistry: Used as an oxidizing agent in organic synthesis.

    Biology: Employed in the disinfection of laboratory equipment and surfaces.

    Medicine: Utilized for sterilizing medical equipment and as a component in therapeutic rinses, mouthwashes, and contact lens cleaning solutions.

    Industry: Applied in water treatment for disinfecting and purifying drinking water, and in the bleaching and stripping of textiles, pulp, and paper.

Mechanism of Action

The mechanism of action of sodium chlorite involves its oxidative properties. When sodium chlorite is converted to chlorine dioxide, it acts as a powerful oxidizing agent that disrupts the cellular processes of microorganisms, leading to their inactivation. The molecular targets include the cell membrane and intracellular components, causing oxidative damage and ultimately cell death .

Comparison with Similar Compounds

Sodium chlorite is often compared with other similar compounds, such as sodium chloride, sodium hypochlorite, sodium chlorate, and sodium perchlorate . Here is a comparison highlighting its uniqueness:

    Sodium Chloride (NaCl):

    Sodium Hypochlorite (NaClO): Used as a bleaching agent and disinfectant, commonly found in household bleach.

    Sodium Chlorate (NaClO₃): Used as a herbicide and in the production of chlorine dioxide.

    Sodium Perchlorate (NaClO₄): Used in the production of explosives and as a strong oxidizing agent.

Sodium chlorite stands out due to its stability and effectiveness as an oxidizing agent, making it a preferred choice for various applications, especially in water treatment and disinfection.

Properties

IUPAC Name

sodium;chlorite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLNMMHNWFDKNT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 Kg of 2-bromo-5-hydroxy-4-methoxy benzaldehyde (B2) and 1.255 Kg of sulfamic acid were added with stirring into a mixture of 4.473 Kg of EtOAc and 8 L of water. The reaction mixture was stirred until all of the solid had dissolved. The reaction mixture was cooled to between −10 and 0° C. An aqueous solution of sodium chlorite was prepared by dissolving 505 g of sodium chlorite in 3 L of water. The sodium chlorite solution was added to the pre-cooled B2 solution at a rate that maintained the reaction temperature under 5° C. After the complete addition of sodium chlorite solution, the reaction mixture was stirred for another hour at 0° C. and was then allowed to warm up to room temperature. The reaction was monitored by TLC. After the TLC analysis showed completion of the reaction, the aqueous layer was separated. The aqueous layer was extracted with EtOAc (1.789 Kg) and the combined organic layer was transferred to another flask and EtOAc was removed by vacuum distillation at 40° C. 6.92 Kg of toluene was added at between 30 to 40° C., the slurry was cooled to between −10 to 0° C. and the precipitate was collected by filtration to give about 950 g (89% (yield) of 2-bromo-5-hydroxy-4-methoxy benzoic acid (B13). 1H NMR (CDCl3) δ 3.95 (3H, s, CH3), 7.22 (1H, s, CH), 7.46 (1H, s, CH).
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1 kg
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1.255 kg
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4.473 kg
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8 L
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505 g
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3 L
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